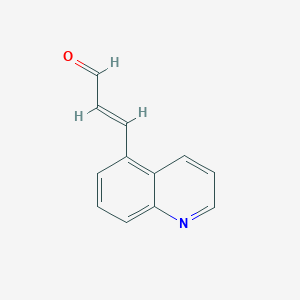
(E)-3-(Quinolin-5-yl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(Quinolin-5-yl)acrylaldehyde is an organic compound characterized by the presence of a quinoline ring attached to an acrylaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(Quinolin-5-yl)acrylaldehyde typically involves the condensation of quinoline-5-carbaldehyde with an appropriate acrylating agent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as column chromatography are employed to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-3-(Quinolin-5-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinolin-5-ylacrylic acid.
Reduction: Quinolin-5-ylacryl alcohol.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
(E)-3-(Quinolin-5-yl)acrylaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-3-(Quinolin-5-yl)acrylaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of various biochemical pathways. The quinoline ring is known to interact with DNA and proteins, potentially disrupting their normal functions and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- (Quinolin-5-yl)acetylene
- 1-(Quinolin-5-yl)ethanone
- 2-(Quinolin-5-yl)acetaldehyde
Comparison: (E)-3-(Quinolin-5-yl)acrylaldehyde is unique due to the presence of both the quinoline ring and the acrylaldehyde moiety, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C12H9NO |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
(E)-3-quinolin-5-ylprop-2-enal |
InChI |
InChI=1S/C12H9NO/c14-9-3-5-10-4-1-7-12-11(10)6-2-8-13-12/h1-9H/b5-3+ |
Clé InChI |
FMBYKLIYFAUAQD-HWKANZROSA-N |
SMILES isomérique |
C1=CC(=C2C=CC=NC2=C1)/C=C/C=O |
SMILES canonique |
C1=CC(=C2C=CC=NC2=C1)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)


![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)

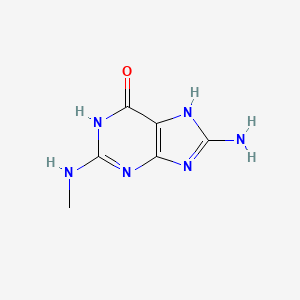
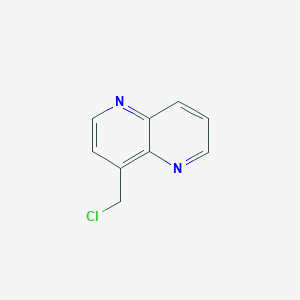
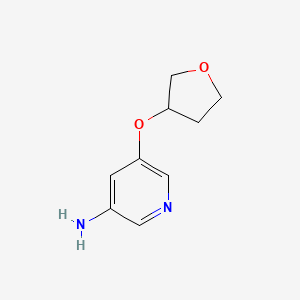


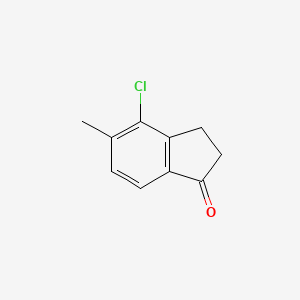
![4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15071103.png)


